molecular formula C10H10FNO2 B14849836 2-Amino-5-fluoroindane-2-carboxylic acid

2-Amino-5-fluoroindane-2-carboxylic acid

Cat. No.: B14849836
M. Wt: 195.19 g/mol
InChI Key: XUUCDVIEJSUNFN-UHFFFAOYSA-N
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Description

2-Amino-5-fluoroindane-2-carboxylic acid is a fluorinated derivative of indane, a bicyclic organic compound. This compound is of significant interest due to its unique structural features and potential applications in various scientific fields. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoroindane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of indane derivatives followed by the introduction of amino and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoroindane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-Amino-5-fluoroindane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroindane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The amino and carboxylic acid groups also play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    2-Aminoindane-2-carboxylic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    5-Fluoroindane-2-carboxylic acid: Does not have the amino group, affecting its chemical behavior and applications.

    2-Amino-5-chloroindane-2-carboxylic acid: The chlorine atom can lead to different chemical and biological properties compared to the fluorine atom.

Uniqueness: The unique combination of the amino, fluorine, and carboxylic acid groups in 2-Amino-5-fluoroindane-2-carboxylic acid provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of specificity and effectiveness.

Properties

IUPAC Name

2-amino-5-fluoro-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8/h1-3H,4-5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUCDVIEJSUNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC1(C(=O)O)N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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